molecular formula C5H4F2N2 B2733475 4,6-Difluoropyridin-3-amine CAS No. 1643855-24-6

4,6-Difluoropyridin-3-amine

Cat. No.: B2733475
CAS No.: 1643855-24-6
M. Wt: 130.098
InChI Key: MTWWHMIMPCEHQL-UHFFFAOYSA-N
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Description

4,6-Difluoropyridin-3-amine is a useful research compound. Its molecular formula is C5H4F2N2 and its molecular weight is 130.098. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-difluoropyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F2N2/c6-3-1-5(7)9-2-4(3)8/h1-2H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTWWHMIMPCEHQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1F)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Fluorine in Pyridine Chemistry

The introduction of fluorine into the pyridine (B92270) ring profoundly alters its chemical and physical properties. Fluorine's high electronegativity imparts a strong inductive effect, which can significantly influence the electron density distribution within the aromatic system. rsc.orgrsc.org This modulation of the electronic landscape can enhance the metabolic stability of molecules by blocking sites susceptible to cytochrome P450 oxidation, a crucial consideration in drug design. Furthermore, the substitution of hydrogen with fluorine can alter the pKa of the pyridine nitrogen, impacting its ability to form hydrogen bonds and interact with biological targets. The presence of fluorine can also increase a molecule's lipophilicity, which can improve its ability to cross cell membranes. cymitquimica.com The specific positioning of fluorine atoms on the pyridine ring allows for the fine-tuning of these properties, enabling the rational design of molecules with desired characteristics. rsc.orgrsc.org

Overview of Pyridinamine Scaffolds in Organic Synthesis

Pyridinamine scaffolds are fundamental building blocks in organic synthesis, prized for their versatility and prevalence in a wide range of biologically active compounds and functional materials. nih.gov The pyridine (B92270) ring itself is a key component of numerous pharmaceuticals and natural products. nih.govresearchgate.net The amino group of pyridinamines serves as a versatile functional handle, readily participating in a variety of chemical transformations such as N-alkylation, N-acylation, and transition metal-catalyzed cross-coupling reactions. evitachem.com This reactivity allows for the straightforward construction of more complex molecular architectures. The development of efficient and regioselective methods for the synthesis of substituted pyridines remains an active area of research, driven by the constant demand for novel compounds in medicinal and materials chemistry. orgsyn.org

Research Trajectories for Difluorinated Pyridinamines

Research into difluorinated pyridinamines is propelled by the potential for synergistic effects arising from the presence of two fluorine atoms. The specific arrangement of these fluorine atoms can lead to unique electronic and steric properties that are not achievable with monofluorination. For instance, the presence of two fluorine atoms can significantly enhance the electrophilicity of the pyridine (B92270) ring, making it more susceptible to nucleophilic aromatic substitution reactions. This enhanced reactivity opens up avenues for the synthesis of a diverse array of substituted pyridines. Current research often focuses on developing novel synthetic methodologies to access these compounds and exploring their applications as key intermediates in the synthesis of pharmaceuticals and agrochemicals. smolecule.com The study of how the difluorination pattern influences biological activity and material properties is a key driver in this field. nih.gov

Contextualizing 4,6 Difluoropyridin 3 Amine Within Fluoropyridine Derivatives Research

4,6-Difluoropyridin-3-amine is a specific isomer within the broader class of difluorinated pyridinamines. Its unique substitution pattern, with fluorine atoms at the 4- and 6-positions and an amino group at the 3-position, confers a distinct set of chemical properties. The fluorine atoms at the 4- and 6-positions exert a strong electron-withdrawing effect, influencing the reactivity of the entire molecule. This compound serves as a valuable building block for the synthesis of more complex molecules. Research on this compound and its derivatives contributes to the fundamental understanding of structure-activity relationships in fluorinated pyridines and provides a platform for the discovery of new chemical entities with potential applications in various fields of chemical science.

Physicochemical Properties of this compound

The following table summarizes key physicochemical properties of this compound.

PropertyValue
CAS Number 1643855-24-6
Molecular Formula C₅H₄F₂N₂
Molecular Weight 130.10 g/mol

Data sourced from multiple chemical suppliers. anaxlab.com

Synthesis of this compound

The synthesis of this compound is not extensively detailed in publicly available literature, suggesting it may be a specialty chemical or an intermediate in proprietary synthetic routes. However, general methods for the synthesis of analogous fluorinated pyridinamines can provide insight into potential synthetic strategies.

A common approach for introducing an amino group onto a pyridine (B92270) ring is through nucleophilic aromatic substitution (SNAr) of a suitable precursor. For instance, reacting a difluorinated pyridine with an appropriate aminating agent could yield the desired product. The synthesis of the related compound, 4,6-Difluoropyridin-2-amine, involves the amination of 2-chloro-4,6-difluoropyridine. A similar strategy could potentially be adapted for the synthesis of the 3-amino isomer.

Another general strategy involves the direct fluorination of a corresponding aminopyridine precursor. However, the regioselectivity of such reactions can be challenging to control. More sophisticated methods might involve multi-step sequences that build the substituted pyridine ring from acyclic precursors.

An in-depth examination of the synthetic approaches toward this compound and its analogs reveals a landscape of sophisticated chemical strategies. These methods are pivotal for accessing a class of compounds that serve as crucial building blocks in medicinal chemistry and materials science. The strategic placement of fluorine atoms and the amino group on the pyridine ring imparts unique electronic properties that are highly sought after, necessitating precise and efficient synthetic routes.

Advanced Spectroscopic Characterization and Structural Investigations

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Bonding Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for probing the functional groups and skeletal structure of molecules. For 4,6-Difluoropyridin-3-amine, these methods offer detailed insights into the vibrations of the C-F, N-H, and C-N bonds, as well as the pyridine (B92270) ring system.

The vibrational spectrum of this compound is composed of fundamental vibrations, overtones, and combination bands that are characteristic of its constituent parts. The assignment of these bands is based on the expected frequencies for specific vibrational modes. While detailed experimental spectra for this specific isomer are not widely published, assignments can be predicted based on data from analogous fluorinated and aminated pyridines.

Key functional group vibrations include:

N-H Vibrations: The amino (-NH₂) group gives rise to characteristic stretching and bending modes. Asymmetric and symmetric N-H stretching vibrations are typically observed in the 3300-3500 cm⁻¹ region. The N-H scissoring (in-plane bending) mode is expected around 1600-1650 cm⁻¹.

C-F Vibrations: The strong carbon-fluorine bonds produce intense absorption bands. C-F stretching vibrations in aromatic systems typically appear in the 1100-1300 cm⁻¹ range.

Pyridine Ring Vibrations: The pyridine ring itself has a set of characteristic stretching and deformation modes. C-C and C-N ring stretching vibrations are found in the 1400-1620 cm⁻¹ region. Ring breathing modes and other deformations occur at lower frequencies.

An interactive table summarizing the predicted principal vibrational modes for this compound is provided below.

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)Type of Vibration
N-H Stretch-NH₂3300 - 3500Stretching (Asymmetric & Symmetric)
C-H StretchPyridine Ring3000 - 3100Stretching
N-H Bend-NH₂1600 - 1650Bending (Scissoring)
C=C, C=N StretchPyridine Ring1400 - 1620Ring Stretching
C-F StretchAr-F1100 - 1300Stretching
N-H Wag-NH₂600 - 900Bending (Out-of-plane)

Note: The data in this table is predictive and based on characteristic frequency ranges for the specified functional groups in related molecules.

The presence of both a hydrogen bond donor (the -NH₂ group) and hydrogen bond acceptors (the ring nitrogen and the electronegative fluorine atoms) in this compound makes it highly susceptible to forming intermolecular hydrogen bonds in the condensed phase. conferenceworld.inresearchgate.net These interactions can be of the N-H···N or weaker N-H···F type. rsc.orgnih.gov

The formation of hydrogen bonds significantly influences the vibrational spectra. Specifically, the N-H stretching bands are expected to be broadened and shifted to lower frequencies (a red-shift) compared to the gas phase or in a non-polar solvent. The magnitude of this shift provides an indication of the strength of the hydrogen bonding network. rsc.org In some cases, vibrations associated with the amino group can indicate amine salt formation. conferenceworld.inresearchgate.net These interactions are crucial in determining the crystal packing and solid-state properties of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for confirming the molecular structure of this compound by providing information about the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei.

A combined multi-nuclear NMR approach provides unambiguous confirmation of the substituent positions on the pyridine ring.

¹H NMR: The ¹H NMR spectrum is expected to show three distinct signals: one for the amine protons (-NH₂) and two for the aromatic protons at positions 2 and 5. The amine protons typically appear as a broad singlet that can exchange with D₂O. libretexts.org The aromatic protons would appear as doublets or doublet of doublets due to coupling with each other and with the fluorine atoms at positions 4 and 6.

¹³C NMR: The ¹³C NMR spectrum should display five signals, corresponding to the five chemically non-equivalent carbon atoms in the molecule. The carbons directly bonded to fluorine (C-4 and C-6) will exhibit large one-bond ¹³C-¹⁹F coupling constants. The chemical shifts of C-3 (bonded to the amino group) and the other ring carbons will be influenced by the electronic effects of the substituents.

¹⁹F NMR: The ¹⁹F NMR spectrum is anticipated to show two distinct signals for the non-equivalent fluorine atoms at C-4 and C-6. These signals will be split into multiplets due to coupling with the adjacent aromatic protons. ¹⁹F NMR is particularly sensitive to the electronic environment, making it an excellent tool for confirming the fluorine substitution pattern. researchgate.net

The following interactive table outlines the predicted NMR spectral data for this compound.

NucleusPositionPredicted Chemical Shift (δ, ppm)Expected MultiplicityKey Couplings
¹H-NH₂0.5 - 5.0 libretexts.orgBroad Singlet-
¹HH-2, H-56.5 - 8.0 Doublet of DoubletsH-H, H-F
¹³CC-2, C-3, C-590 - 150Singlet or DoubletC-F, C-H
¹³CC-4, C-6150 - 170Doublet¹J(C-F)
¹⁹FF-4, F-6-80 to -160 researchgate.netMultipletF-H

Note: The data in this table is predictive, based on general principles and spectral data from analogous compounds. Actual values may vary depending on solvent and experimental conditions.

In-situ NMR spectroscopy is a powerful method for studying reaction mechanisms in real time. By monitoring the reaction mixture directly in the NMR tube, one can observe the consumption of reactants, the formation of products, and the appearance and disappearance of transient intermediates. nih.gov

For reactions involving this compound, such as its synthesis or subsequent functionalization, in-situ NMR could provide critical mechanistic insights. For instance, in studying the synthesis via nucleophilic aromatic substitution, one could track the rate of reaction and identify any intermediate species like Meisenheimer complexes. nih.gov Similarly, monitoring a lithiation reaction would allow for the direct observation of the resulting aryllithium species and its stability or subsequent rearrangement. researchgate.net The use of ¹⁹F in-situ NMR is particularly advantageous due to its high sensitivity and wide chemical shift range, which allows for clear differentiation between various fluorinated species in the reaction mixture. nih.gov

X-ray Diffraction Studies for Solid-State Structural Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique yields precise data on bond lengths, bond angles, and torsional angles, providing a complete picture of the molecular geometry.

While a specific crystal structure determination for this compound is not prominently available, analysis of closely related fluorinated aminopyridines demonstrates the power of this method. google.com An X-ray diffraction study on this compound would reveal:

The planarity of the pyridine ring.

The precise C-F, C-N, C-C, and N-H bond lengths.

The conformation of the amino group relative to the ring.

The details of the intermolecular hydrogen bonding network (e.g., N-H···N or N-H···F interactions) and other intermolecular forces that dictate the crystal packing.

To illustrate the type of data obtained, the table below shows crystallographic information for analogous compounds.

CompoundCrystal SystemSpace GroupReference
4-Amino-3,5-dichloro-2,6-difluoropyridineMonoclinicP2₁/c
A salt of 1-(6-amino-3,5-difluoropyridin-2-yl)...MonoclinicP2₁/c or P2₁/M google.com
(R)-2-amino-2-(3,5-difluoropyridin-2-yl)ethanol dihydrochlorideMonoclinicP2₁ smolecule.com

Note: This table is for illustrative purposes and shows data for related, but different, chemical compounds.

High-Resolution Mass Spectrometry for Molecular Composition Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of an ion with high accuracy and precision, HRMS provides an experimental mass that can be used to deduce a unique molecular formula. This level of precision is essential for distinguishing between compounds that may have the same nominal mass but differ in their atomic makeup.

For this compound, the theoretical monoisotopic mass, calculated from the sum of the most abundant isotopes of its constituent atoms (Carbon-12, Hydrogen-1, Fluorine-19, and Nitrogen-14), is 130.03425446 Da. nih.gov An experimental measurement of the molecular ion using HRMS that closely matches this calculated value would serve to confirm the molecular formula, C₅H₄F₂N₂. anaxlab.comsigmaaldrich.combldpharm.com

In a typical HRMS analysis of this compound, a soft ionization technique such as Electrospray Ionization (ESI) would likely be employed. rsc.org This method is well-suited for polar, nitrogen-containing aromatic compounds, as it tends to produce the protonated molecule, [M+H]⁺, with minimal fragmentation. The high resolving power of the mass analyzer, for instance, a Time-of-Flight (TOF) or Orbitrap instrument, would then allow for the precise mass measurement of this ion.

The significance of high resolution lies in its ability to differentiate between isobars (ions of the same nominal mass but different exact masses). For example, a molecular formula of C₅H₄F₂N₂ has a calculated exact mass that is distinct from other potential elemental compositions that might yield a nominal mass of 130. The high degree of accuracy provided by HRMS, often to within a few parts per million (ppm), provides strong evidence for the proposed molecular structure and is a standard requirement for the characterization of novel compounds in chemical research. rsc.orgwiley-vch.de

While detailed experimental HRMS data including fragmentation patterns for this compound are not extensively reported in publicly available literature, the technique remains the definitive method for confirming its elemental composition.

Table 1: High-Resolution Mass Spectrometry Data for this compound

ParameterValueReference
Molecular FormulaC₅H₄F₂N₂ nih.govanaxlab.comsigmaaldrich.combldpharm.com
Calculated Monoisotopic Mass130.03425446 Da nih.gov
Common Adduct (Theoretical)[M+H]⁺
Calculated m/z for [M+H]⁺131.04208

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations (DFT, TD-DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are fundamental tools for investigating the properties of 4,6-difluoropyridin-3-amine. researchgate.netunits.itntu.edu.sg These methods are used to analyze the molecule's electronic structure, predict its reactivity, and understand its spectroscopic properties. researchgate.netunits.it

Electronic Structure Elucidation and Frontier Molecular Orbital (FMO) Analysis

DFT calculations are employed to elucidate the electronic structure of fluorinated pyridine (B92270) derivatives. dntb.gov.uaasianresassoc.orgresearcher.life A key aspect of this is Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and stability. dntb.gov.uaasianresassoc.orgresearcher.life For instance, a larger HOMO-LUMO gap suggests higher stability and lower reactivity. asianresassoc.orgresearcher.life

In a related compound, 3-Chloro-2,6-difluoropyridin-4-amine, the HOMO-LUMO energy gap in the gas phase was found to be 6.0214 eV, indicating low reactivity and high stability in that state. asianresassoc.orgresearcher.life The distribution of electron density in these orbitals is also significant. For example, in some amino-substituted pyridines, the HOMO electron density is localized on the amino group, while the LUMO density is depleted there, indicating a charge transfer character upon excitation. researcher.life

Table 1: Frontier Molecular Orbital (FMO) Data for a Related Pyridine Derivative

ParameterValue (Gas Phase)
HOMO-LUMO Energy Gap6.0214 eV asianresassoc.orgresearcher.life

This data pertains to 3-Chloro-2,6-difluoropyridin-4-amine and is provided as a reference for the types of calculations performed on similar structures.

Prediction of Reactivity and Site Selectivity

Computational models based on quantum mechanics can accurately predict the site selectivity of reactions involving halogenated pyridines. acs.org DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to analyze reactivity. researchgate.net The electron-withdrawing effects of the fluorine atoms in this compound significantly influence its reactivity, making it a versatile intermediate in synthesis. These fluorine atoms can be substituted under appropriate conditions, and the compound can participate in various coupling reactions.

The HOMO-LUMO gap is a direct indicator of reactivity; a smaller gap suggests higher reactivity. researchgate.net For example, studies on derivatives of 2-fluoropyridine (B1216828) have shown that 6-fluoropyridine-3-amine exhibits a low HOMO-LUMO gap, indicating higher reactivity. researchgate.net The electron-withdrawing nature of fluorine and chlorine atoms in similar compounds lowers the LUMO energy, facilitating nucleophilic attack. smolecule.com

Molecular Dynamics Simulations and Conformation Analysis

Molecular dynamics (MD) simulations are utilized to study the conformational landscape and dynamics of molecules like this compound and its derivatives. semanticscholar.org These simulations provide insights into the stability of different conformers and the interactions between the molecule and its environment, such as a solvent or a biological target. semanticscholar.orghzdr.de For instance, MD simulations have been used to assess protein-ligand interactions and the deformability of amino acid residues in the presence of pyridine derivatives. researchgate.net

Conformational analysis, often initiated with force fields like MMFF94s and further refined with DFT calculations, helps identify the lowest-energy conformers of a molecule. nih.gov This is crucial for understanding its behavior in various chemical processes.

Reaction Mechanism Prediction and Energy Landscape Mapping

Computational chemistry plays a vital role in predicting reaction mechanisms and mapping the corresponding energy landscapes. ntu.edu.sg By calculating the energies of reactants, transition states, and products, researchers can determine the feasibility and pathways of a reaction. nih.govnih.gov DFT calculations are frequently used to explore reaction pathways and elucidate the thermodynamics and kinetics of chemical transformations. nih.gov This approach allows for the detailed investigation of reaction intermediates and the influence of catalysts and solvents on the reaction mechanism. ntu.edu.sg

Computational Studies on Solvent Effects and Catalysis

The influence of solvents on the properties and reactivity of molecules like this compound is a significant area of computational study. ntu.edu.sgresearchgate.netrsc.org Solvents can alter reaction rates, product selectivity, and the relative stability of different molecular states. rsc.org Computational models can treat solvents either implicitly, as a continuous medium, or explicitly, by including individual solvent molecules in the calculation. rsc.org

Studies on similar molecules, such as 3-halopyridines, have shown that while molecular parameters are only slightly influenced by solvent polarity, vibrational frequencies and other chemical properties can be seriously affected. researchgate.net The HOMO-LUMO energy gap, and thus the chemical reactivity, can also change significantly when moving from the gas phase to a solvent. asianresassoc.orgresearcher.life Computational methods are also employed to understand the role of catalysts in reactions involving pyridine derivatives, for example, in palladium-catalyzed cross-coupling reactions.

In silico Modeling for Structure-Reactivity Relationships

In silico modeling is a powerful approach for establishing structure-reactivity relationships. hzdr.denih.gov By systematically modifying the structure of a molecule and calculating its properties, researchers can develop predictive models. nih.gov These models can correlate structural features with reactivity, biological activity, or other desired properties. For example, machine learning models combined with quantum mechanical calculations are being developed to predict reaction feasibility and site-selectivity with high accuracy. chemrxiv.org This approach is valuable in drug discovery and materials science for screening large libraries of compounds and identifying promising candidates for further experimental investigation. hzdr.de

Applications in Materials Science and Functional Materials Development

Integration into Polymer Synthesis

The bifunctional nature of 4,6-Difluoropyridin-3-amine, possessing both a reactive amine group and activated fluorine atoms, allows it to be used as a monomer in various polymerization reactions. The fluorine atoms, positioned ortho and para to the ring nitrogen, are susceptible to nucleophilic aromatic substitution (SNAr), while the amine group can participate in reactions like amidation and imidation. This versatility enables its integration into different polymer backbones.

Design of Fluorinated Pyridine-Containing Polymers

The inclusion of the this compound moiety into polymer chains is a strategic approach to imbue the resulting materials with desirable properties. Fluorinated polymers are well-regarded for their exceptional characteristics, which often include high thermal stability, chemical inertness, low surface energy, and low dielectric constants. mdpi.comrsc.org The pyridine (B92270) nitrogen introduces a site for potential hydrogen bonding or protonation, which can influence the polymer's solubility and intermolecular interactions.

The design of polymers from this compound can follow two primary pathways:

Utilizing the Amine Functionality: The amine group can react with diacyl chlorides or dianhydrides to form polyamides and polyimides, respectively. These polymers would feature the difluoropyridine unit as a pendent group off the main chain.

Utilizing the Fluorine Reactivity: The fluorine atoms can be displaced by nucleophiles in SNAr reactions. For instance, reaction with bisphenols can lead to the formation of poly(ether-pyridine)s, incorporating the pyridine ring directly into the polymer backbone.

The properties of the resulting polymers are highly dependent on the chosen synthetic route and the comonomers used. libretexts.orgchemistrystudent.comstudymind.co.uk Key properties influenced by the incorporation of this fluorinated pyridine unit are summarized in the table below.

PropertyInfluence of this compound Moiety
Thermal Stability The strong C-F bonds and the aromatic nature of the pyridine ring contribute to high thermal degradation temperatures. mdpi.com
Chemical Resistance Fluorine atoms provide a protective shield for the polymer backbone, enhancing resistance to chemical attack. duracoat.be
Solubility The pyridine nitrogen can enhance solubility in polar solvents compared to non-polar fluoropolymers. acs.org
Dielectric Constant The high electronegativity of fluorine can lead to a lower dielectric constant, which is advantageous for microelectronics. mdpi.comrsc.org
Surface Energy The presence of fluorine typically results in low surface energy, leading to hydrophobic and oleophobic surfaces. acs.org

Synthesis of Functionalized Poly(pyridine ether)s

Poly(arylene ether)s (PAEs) are a class of high-performance thermoplastics known for their excellent thermal and mechanical properties. acs.org The synthesis of PAEs containing pyridine units can be achieved via nucleophilic aromatic substitution polycondensation. In this context, the fluorine atoms of this compound are activated towards displacement by phenoxide nucleophiles.

While direct polymerization using this compound with a bisphenol would be complicated by the presence of the amine group, it can be derivatized first. For example, the amine could be converted into a less reactive group or used to link to another functional unit before polymerization. A more direct approach involves using related difluoropyridine monomers. For instance, 2,6-difluoropyridine (B73466) is used in polycondensation with silylated bisphenols to create poly(pyridine ether)s. uq.edu.au A series of fluorinated poly(arylene ether)s (FPAEs) have been prepared from difluoride monomers and various bisphenols, yielding polymers with high thermal stability (5% weight loss temperatures up to 555 °C) and low dielectric constants. rsc.org

The general reaction for forming a poly(pyridine ether) involves the reaction of a difluoropyridine monomer with a bisphenoxide, as shown below. The incorporation of the pyridine unit offers a handle for further functionalization, such as quaternization or coordination with metal ions.

General Synthesis of Poly(pyridine ether)s:

Monomers: A difluoropyridine derivative and a bisphenol.

Reaction Type: Nucleophilic Aromatic Substitution (SNAr) Polycondensation.

Conditions: Typically requires a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMSO, NMP). Current time information in Bangalore, IN.

These fluorinated poly(pyridine ether)s exhibit properties that make them suitable for applications in high-speed communication networks and as high-performance thermoplastic films. rsc.orgacs.org

Development of Responsive and Smart Materials

"Smart" or "stimuli-responsive" polymers are materials that undergo significant changes in their physical or chemical properties in response to small external stimuli. researchgate.netnih.gov Fluorinated polymers are increasingly being explored for these applications. nih.gov The incorporation of the this compound unit into a polymer can impart responsive characteristics.

pH-Responsiveness: The nitrogen atom in the pyridine ring is basic and can be protonated in acidic conditions. In a polymer, this protonation would lead to a change from a neutral to a cationic state, drastically altering its solubility and conformation. This can cause the polymer to swell or dissolve in acidic media, a property useful for applications in drug delivery and sensors. Poly(vinylpyridine) is a well-known example of a pH-responsive polymer. researchgate.netpolysciences.com

Temperature-Responsiveness: Fluorine-containing monomers are known to influence the phase transition properties of thermo-responsive polymers. uq.edu.au For example, incorporating fluorinated monomers can adjust the lower critical solution temperature (LCST) of polymers, which is the temperature above which the polymer becomes insoluble in water. This tunability is crucial for creating sensors and actuators that operate at specific temperatures.

Light-Responsiveness: While the pyridine unit itself is not strongly photo-responsive, it can be combined with photo-active groups like azobenzene (B91143). A poly(arylene ether) copolymer containing both azobenzene and perfluorinated biphenylene (B1199973) units has been synthesized, demonstrating light-responsive behavior. researchgate.net The amine group on this compound provides a convenient point for attaching such photo-sensitive moieties.

The combination of fluorine's unique properties and the stimuli-responsive nature of the pyridine ring allows for the design of advanced materials for diagnostics, biosensing, and controlled release systems. nih.govresearchgate.net

Role in Organic Electronic and Photonic Materials

The electronic properties of this compound make it and its derivatives promising candidates for use in organic electronic and photonic devices. The electron-withdrawing nature of the fluorine atoms and the pyridine ring, combined with the electron-donating amine group, creates a molecule with a distinct electronic profile that can be exploited in materials for organic light-emitting diodes (OLEDs) and nonlinear optics.

Metal complexes based on pyridine-containing ligands are widely used in photonics. mdpi.com Specifically, trifluoromethyl-substituted di(pyridin-2-yl)amine ligands have been synthesized via Pd-catalyzed amination for use in luminescent metal complexes. mdpi.com Given its structure, this compound is an ideal precursor for similar bidentate or tridentate ligands. The introduction of fluorine atoms into the ligands can enhance the luminescence intensity of lanthanide complexes by reducing non-radiative decay pathways. researchgate.netmdpi.comresearchgate.net

In the field of OLEDs, materials capable of thermally activated delayed fluorescence (TADF) are of great interest for achieving high efficiency. rsc.orgrsc.org These materials are often based on molecules with distinct electron-donating and electron-accepting parts. Triarylamines, which can be synthesized from primary aryl amines like this compound, are common building blocks for OLED materials. researchgate.net Furthermore, carbazole-based derivatives, which can also be prepared from aryl amines, are widely used as host materials in phosphorescent OLEDs. A patent describes organic luminescent materials containing a fluorine-containing auxiliary ligand for use in OLEDs to improve quantum efficiency and tune emission color. google.com

Application AreaRole of this compound DerivativesKey Properties
OLEDs Precursor for TADF emitters, host materials, and luminescent metal complexes. researchgate.netgoogle.comTunable electronic properties, high thermal stability, potential for high quantum efficiency.
Luminescent Materials Precursor for fluorinated ligands for lanthanide and transition metal complexes.Enhanced luminescence intensity and lifetime due to C-F bonds reducing quenching. researchgate.net
Nonlinear Optics (NLO) Building block for organometallic complexes with NLO properties.Asymmetric electronic structure can lead to high hyperpolarizability.

Surface Modification and Coating Applications

The dual functionality of this compound also lends itself to applications in surface science. The amine group can be used to anchor the molecule to various surfaces, while the fluorinated pyridine part imparts specific properties to that surface.

Amine functionalization is a widely used technique for the surface modification of nanoparticles and other materials. mdpi.comfrontiersin.orgresearchgate.net The primary amine of this compound can form covalent or non-covalent bonds with surfaces like silica, metal oxides, or carbon-based materials. mdpi.com This modification can serve several purposes:

Improved Stability: Attaching molecules to nanoparticle surfaces can prevent aggregation and improve their dispersion and stability in various media. frontiersin.org

Further Functionalization: The surface-bound amine can serve as a reactive site for attaching other molecules, such as fluorescent dyes or bioactive compounds. mdpi.comresearchgate.net

Altered Surface Properties: The introduction of the fluorinated pyridine moiety makes the surface more hydrophobic and chemically resistant.

Fluoropolymers are extensively used as high-performance coatings due to their excellent resistance to heat, chemicals, and weathering, as well as their low coefficient of friction and non-stick properties. duracoat.be Polymers derived from this compound could be applied as protective or functional coatings. researchgate.net For example, a new fluoropyridine-based benzoxazine (B1645224) was synthesized and, after curing, the resulting polybenzoxazine coating exhibited a high water contact angle of 123.5° (indicating hydrophobicity), excellent hardness, and good anti-corrosion properties. researchgate.netresearchgate.net Such coatings are valuable for applications in harsh environments. acs.org The ability of poly(vinylpyridine) to act as a functional coating for advanced materials further highlights the potential of polymers containing the pyridine moiety. polysciences.com

Conclusion and Future Research Directions

Summary of Key Academic Contributions

Direct academic contributions focusing exclusively on 4,6-Difluoropyridin-3-amine are limited. However, the academic value of difluoropyridinamines, as a class, is well-established. They are recognized as crucial building blocks in medicinal chemistry, agrochemicals, and materials science. smolecule.comnbinno.com Research on related isomers has demonstrated their utility in synthesizing high-value, complex molecules. For instance, derivatives of other difluoropyridinamines have been investigated as potential anticancer agents, antimicrobials, and modulators for critical biological targets like Aurora kinase A (AURKA) and CCR5 chemokine receptors. The strategic placement of fluorine atoms and the amino group on the pyridine (B92270) ring imparts unique electronic properties, enhances metabolic stability, and improves binding affinity to biological targets, which are key contributions of this class of compounds to synthetic and medicinal chemistry. smolecule.com

Unresolved Challenges in this compound Research

The primary challenge in the research of this compound is the current scarcity of dedicated studies. This gap in the literature presents several unresolved questions:

Optimal Synthesis Routes: While general methods for synthesizing fluorinated pyridines exist, such as nucleophilic aromatic substitution, developing efficient, scalable, and high-yield synthetic pathways specifically for this compound remains a key challenge. acs.org

Detailed Physicochemical and Spectroscopic Characterization: Comprehensive experimental data on its crystal structure, spectroscopic properties (NMR, IR, Raman), and physicochemical parameters are not readily available. Such information is fundamental for understanding its reactivity and for quality control in any application. conferenceworld.inmdpi.com

Biological Activity Profile: The specific biological targets and potential therapeutic applications of this compound have yet to be explored. Systematic screening and in-depth pharmacological studies are required to uncover its bioactivity.

Reactivity and Derivatization Potential: A thorough investigation into its chemical reactivity, including its behavior in various coupling reactions and derivatizations, is needed to establish its versatility as a synthetic intermediate.

Emerging Trends in Fluoropyridine Chemistry Relevant to the Compound

The field of fluoropyridine chemistry is dynamic, with several emerging trends that are highly relevant to the future study of this compound:

Advanced Fluorination Methods: Innovations in fluorination chemistry, including late-stage C-H fluorination and the use of novel fluorinating reagents, could provide more direct and efficient synthetic access to complex fluoropyridines. thermofisher.comdtu.dk

Sustainable and Green Chemistry: There is a growing emphasis on developing environmentally friendly synthetic processes with reduced waste and energy consumption, a trend that will undoubtedly influence future synthetic approaches to this compound. marketreportanalytics.com

Application in PET Imaging: Fluorine-18 labeled pyridines are increasingly used as tracers in Positron Emission Tomography (PET). researchgate.netnih.gov The development of methods to incorporate ¹⁸F into this compound could open avenues for new diagnostic tools.

Computational Chemistry: The use of density functional theory (DFT) and other computational models to predict reactivity, spectroscopic properties, and biological interactions is becoming standard practice. researchgate.netacs.org These tools can guide experimental work and accelerate the research process for new molecules like this compound.

Prospects for Interdisciplinary Research and Advanced Methodological Development

The future exploration of this compound is ripe with opportunities for interdisciplinary collaboration and the application of advanced methodologies:

Medicinal Chemistry and Chemical Biology: Collaboration between synthetic chemists and biologists will be crucial to screen for biological activity, identify molecular targets, and develop potential new therapeutic agents based on the this compound scaffold. ucsb.edunih.govnih.gov

Materials Science: The unique electronic properties conferred by the difluoro-substitution pattern could be exploited in the design of novel organic electronic materials, such as polymers and coatings, requiring joint efforts from chemists and materials scientists. researchgate.net

Crystallography and Structural Biology: Determining the single-crystal X-ray structure of this compound and its derivatives, particularly when bound to biological targets, will provide invaluable insights into their structure-activity relationships. This work lies at the intersection of chemistry, physics, and biology. mdpi.cominformationr.net

Pharmacokinetics and Drug Metabolism: Should the compound show promising biological activity, interdisciplinary studies involving pharmacologists and analytical chemists will be necessary to understand its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

Advanced Synthesis and Catalysis: Research in catalysis can lead to the development of novel, highly selective methods for the synthesis and functionalization of this compound, pushing the boundaries of what is currently possible in synthetic chemistry. aist.go.jp

Q & A

Q. What are the standard synthetic routes for 4,6-Difluoropyridin-3-amine, and how do reaction conditions influence yield?

The synthesis of this compound typically involves palladium-catalyzed cross-coupling or nucleophilic aromatic substitution. For example, a Pd(OAc)₂/Xantphos catalytic system (General Procedure B in ) enables coupling of halogenated pyridines with amines. Key parameters include:

  • Catalyst selection : Pd(OAc)₂ with bulky ligands (e.g., Xantphos) improves selectivity for mono-amination .
  • Base : t-BuONa enhances deprotonation of the amine nucleophile .
  • Temperature : Reactions often proceed at 80–100°C to balance kinetics and side reactions. Yields vary (22–74% in ), influenced by steric/electronic effects of substituents.

Q. How is this compound characterized spectroscopically, and what are key spectral markers?

Characterization relies on ¹H/¹³C NMR and HRMS :

  • ¹H NMR : Look for J-coupling between fluorine and adjacent protons (e.g., δ 6.74 ppm, J = 8.0/2.7 Hz in ) .
  • ¹³C NMR : Fluorine coupling splits signals (e.g., J = 252.6 Hz for C-F in ) .
  • HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm mass accuracy .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Common methods include:

  • Recrystallization : Use solvents like ethyl acetate/hexane mixtures (mp 89–90°C in ) .
  • Column chromatography : Employ silica gel with gradients of polar solvents (e.g., CH₂Cl₂/MeOH) .
  • Acid-base extraction : Leverage the compound’s basicity for separation from neutral byproducts.

Advanced Research Questions

Q. How does the choice of ligand in palladium catalysis affect regioselectivity in this compound synthesis?

Bulky ligands (e.g., Xantphos) favor mono-amination by preventing over-substitution. Computational studies suggest that steric hindrance directs the amine to the less hindered pyridine position . Compare ligand performance via:

  • Reaction screening : Test Pd(OAc)₂ with PPh₃, Xantphos, or DavePhos.
  • DFT calculations : Model transition states to predict regioselectivity .

Q. What structural modifications to this compound enhance its bioactivity, and how are SAR studies designed?

and highlight strategies:

  • Substituent variation : Introduce electron-withdrawing groups (e.g., CF₃) to improve target binding .
  • Bioassay pipelines : Test analogs against disease-specific targets (e.g., malaria parasites in ) with IC₅₀ determination .
  • LogP optimization : Adjust fluorine content to balance solubility and membrane permeability .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution?

Use density functional theory (DFT) to:

  • Calculate Fukui indices to identify electrophilic carbon centers .
  • Simulate transition states for fluorine displacement by amines or thiols.
  • Validate predictions with kinetic experiments (e.g., monitoring reaction rates via HPLC).

Q. How should researchers address contradictions in reported synthetic yields for this compound derivatives?

Apply ’s framework for data contradiction analysis:

  • Replicate conditions : Ensure identical catalysts, solvents, and temperatures.
  • Control experiments : Test for moisture sensitivity or catalyst deactivation.
  • Meta-analysis : Compare yields across studies (e.g., 22% vs. 74% in ) to identify outlier protocols .

Q. What role does fluorine substitution play in the electronic properties of this compound?

Fluorine’s electronegativity:

  • Reduces pKa : Increases amine basicity via inductive effects.
  • Alters π-electron density : Stabilizes intermediates in cross-coupling (e.g., ’s Pd-mediated amination) .
  • Enhances metabolic stability : Fluorine resists oxidative degradation in biological systems .

Q. How do hydrogenation conditions impact the synthesis of this compound precursors?

’s protocol for 6-(difluoromethoxy)pyridin-3-amine suggests:

  • Catalyst : Pd/C under H₂ achieves nitro-to-amine reduction without defluorination .
  • Solvent : Methanol balances substrate solubility and catalyst activity.
  • Pressure : 1–3 atm H₂ minimizes side reactions.

Q. What experimental design optimizes reaction parameters for scaling up this compound synthesis?

Use Design of Experiments (DoE) :

  • Variables : Catalyst loading, temperature, and stoichiometry.
  • Response surface methodology : Maximize yield while minimizing cost.
  • Kinetic profiling : Identify rate-limiting steps (e.g., amine deprotonation in ) .

Tables for Key Data

Synthetic Method Comparison (Adapted from )
Parameter
Catalyst
Yield Range
Key Advantage
Note: Yield >100% suggests incomplete purification .
Spectral Markers ()
¹³C NMR (J in Hz)
HRMS Accuracy

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.